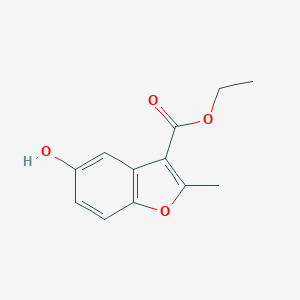

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42354. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)16-10-5-4-8(13)6-9(10)11/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNVFCJUBJUTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223167 | |

| Record name | Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7287-40-3 | |

| Record name | Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7287-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-HYDROXY-2-METHYL-3-BENZOFURANCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZX8M4JY4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

This technical guide provides a detailed overview of the synthesis of ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a significant benzofuran derivative. Benzofuran motifs are integral to a wide array of medicinally important compounds and natural products, exhibiting a broad spectrum of pharmacological activities.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways.

Primary Synthesis Pathway: PIDA-Mediated Tandem Oxidative Coupling and Cyclization

A highly efficient and practical method for the synthesis of this compound involves a one-pot reaction using Phenyliodine(III) diacetate (PIDA) as an oxidant. This approach facilitates a tandem in situ oxidative coupling and cyclization of a β-dicarbonyl compound with a hydroquinone.[3][4]

Reaction Scheme

The overall reaction involves the treatment of hydroquinone and ethyl acetoacetate with PIDA in the presence of a zinc iodide catalyst.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a 1,4-Michael addition followed by intramolecular cyclization and aromatization.[3][4]

-

Oxidation and Tautomerization: Hydroquinone is oxidized in situ by PIDA to p-benzoquinone. Ethyl acetoacetate exists in equilibrium with its enol tautomer.

-

Michael Addition: The enol form of ethyl acetoacetate acts as a nucleophile and attacks the p-benzoquinone (Michael acceptor) to form a coupling intermediate.

-

Cyclization and Aromatization: The intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the final aromatic benzofuran product.

Experimental Protocol

The following protocol is adapted from the work of Lin et al. (2022).[3][4]

Materials:

-

Hydroquinone (0.50 mmol)

-

Ethyl acetoacetate (1.00 mmol)

-

Zinc iodide (ZnI2) (0.25 mmol)

-

Phenyliodine(III) diacetate (PIDA) (0.55 mmol)

-

Chlorobenzene (5 mL)

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), ZnI2 (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL) is stirred at 95 °C for 6 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled and quenched with water.

-

The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.

-

The crude product is purified by column chromatography on silica gel to yield the final product.

Quantitative Data

The PIDA-mediated synthesis demonstrates high efficiency for the target compound and its derivatives.

| Compound | R Group | Yield (%) | Melting Point (°C) |

| This compound | Methyl | 88 | 136-137 |

| Ethyl 5-hydroxy-2-propyl-1-benzofuran-3-carboxylate | Propyl | 65 | 105-106 |

| Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate | Phenyl | 82 | 154-155 |

| Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | 4-Methoxyphenyl | 95 | 172-173 |

| Data sourced from Lin et al. (2022)[3][4] |

Alternative Synthesis Pathway: The Nenitzescu Reaction

The Nenitzescu reaction is a classic method for synthesizing 5-hydroxyindoles, but it can also be adapted to produce 5-hydroxybenzofurans.[5][6] This reaction typically involves the condensation of a 1,4-benzoquinone with an enamine or a β-enaminone.

General Reaction Scheme

The outcome of the Nenitzescu reaction, favoring either the benzofuran or indole product, can be influenced by the specific substrates, solvent, and the presence of Lewis acids.[5]

Conclusion

The synthesis of this compound is most efficiently achieved through a PIDA-mediated tandem oxidative coupling and cyclization reaction. This method offers high yields and a straightforward, one-pot procedure. While the Nenitzescu reaction presents a potential alternative, the PIDA-based protocol is currently the more documented and higher-yielding approach for this specific target molecule. This guide provides the necessary details for the replication and further investigation of these synthetic pathways in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 2-Imidazolidinone benzofurans as unexpected outcome of the Lewis acid mediated Nenitzescu reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. revistadechimie.ro [revistadechimie.ro]

An In-depth Technical Guide on Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 7287-40-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, with the CAS number 7287-40-3, is a member of the benzofuran family of heterocyclic compounds. Benzofurans are a significant class of organic molecules that are found in a variety of natural products and synthetic compounds, exhibiting a wide range of biological activities.[1] Derivatives of the benzofuran scaffold have garnered considerable attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known and potential biological activities of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound. The data is compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| CAS Number | 7287-40-3 | [3][4] |

| Molecular Formula | C₁₂H₁₂O₄ | [3][4] |

| Molecular Weight | 220.22 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate, 2-Methyl-3-carbethoxy-5-hydroxybenzofuran | [3] |

| Appearance | White solid | [5] |

| Melting Point | 136–137 °C | [5] |

| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C | [3] |

| InChIKey | KSNVFCJUBJUTPF-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

A practical and scalable synthesis of this compound has been reported via a PIDA (phenyliodine diacetate)-mediated tandem in situ oxidative coupling and cyclization reaction.[5]

General Synthesis Procedure

The synthesis involves the reaction of a hydroquinone with a β-dicarbonyl compound in the presence of PIDA and a zinc iodide catalyst.[5]

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

The following protocol is adapted from the work of Lin et al. (2022).[5]

-

A mixture of hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL) is prepared in a suitable reaction vessel.

-

The reaction mixture is stirred at 95 °C for 6 hours.

-

Upon completion of the reaction, the mixture is quenched with water.

-

The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.

-

The crude product is purified by column chromatography on silica gel to yield this compound as a white solid (Yield: 88%).[5]

Spectroscopic Data

| Data Type | Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 9.37 (s, 1H), 7.37 (d, J = 8.8 Hz, 1H), 7.28 (d, J = 2.6 Hz, 1H), 6.76 (dd, J = 8.8, 2.6 Hz, 1H), 4.33 (q, J = 7.1 Hz, 2H), 2.69 (s, 3H), 1.37 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ = 163.7, 163.5, 154.1, 147.0, 126.4, 112.8, 111.1, 108.1, 106.0, 59.9, 14.1 (2C) |

| HRMS (EI) | m/z [M]⁺ calcd for C₁₂H₁₂O₄: 220.0736; found: 220.0733 |

(Source: Lin et al., 2022)[5]

Biological Activity and Potential Applications

While specific biological data for this compound is limited in peer-reviewed literature, the broader class of 5-hydroxybenzofuran derivatives has demonstrated a range of biological activities.

Anticancer and Cytotoxic Potential

Benzofuran derivatives are recognized for their potential as anticancer agents.[6][7] Studies on related compounds have shown cytotoxic activity against various cancer cell lines. For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have exhibited significant cytotoxicity against human cancer cell lines, including colon, liver, and lung cancer cells.[8] Another study reported that a nitrated benzofuran derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, showed good cytotoxic activity against the HCT 116 colon cancer cell line with an IC₅₀ of 8.5 μg/mL.[8]

A commercial supplier has claimed that this compound is a novel photocurrent sensitizer effective in the treatment of prostate cancer cells; however, these claims have not yet been substantiated in peer-reviewed scientific literature.

Antimicrobial Activity

The benzofuran scaffold is a key component in many compounds with antimicrobial properties.[1] Various derivatives have shown activity against a range of bacteria and fungi.[9][10] For example, some 5-hydroxybenzofuran derivatives have been reported as potent antifungal agents.[1]

mTOR Signaling Inhibition

The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer. Benzofuran derivatives have been investigated as potential inhibitors of this pathway. While direct evidence for the interaction of this compound with the mTOR pathway is not available, the general class of benzofurans has been identified as a promising scaffold for the development of mTOR inhibitors.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | C12H12O4 | CID 81704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 10. op.niscair.res.in [op.niscair.res.in]

The Diverse Biological Activities of Benzofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a core scaffold in a multitude of natural and synthetic molecules. The versatility of the benzofuran nucleus has made its derivatives a focal point in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the principal biological activities of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis), arrest of the cell cycle at various phases, and the inhibition of critical signaling pathways that are essential for tumor progression and survival.[1][2]

Quantitative Data: In Vitro Anticancer Activity

The efficacy of various benzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values for several benzofuran derivatives against a range of cancer cell lines.

| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Halogenated Benzofurans | Compound with bromine at the 3-position | K562 (Leukemia) | 5 |

| Compound with bromine at the 3-position | HL60 (Leukemia) | 0.1 | |

| Benzofuran-Chalcone Hybrids | Compound 33d | A-375 (Melanoma) | 4.15 |

| Compound 33d | MCF-7 (Breast) | 3.22 | |

| Compound 33d | A-549 (Lung) | 2.74 | |

| Compound 4g | HCC1806 (Breast) | 5.93 | |

| Compound 4g | HeLa (Cervical) | 5.61 | |

| Compound 4n | HeLa (Cervical) | 3.18 | |

| 3-Amidobenzofurans | Compound 28g | MDA-MB-231 (Breast) | 3.01 |

| Compound 28g | HCT-116 (Colon) | 5.20 | |

| Oxindole-Benzofuran Hybrids | Compound 22d | MCF-7 (Breast) | 3.41 |

| Compound 22f | MCF-7 (Breast) | 2.27 | |

| Benzofuran-based Oxadiazole Conjugates | Bromo-derivative 14c | HCT-116 (Colon) | 3.27 |

| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung) | 0.12 |

| Hybrid 16 | SGC7901 (Gastric) | 2.75 |

Signaling Pathways in Anticancer Activity

Benzofuran derivatives exert their anticancer effects by modulating several key signaling pathways. A primary mechanism is the induction of apoptosis, or programmed cell death. Some derivatives have been shown to target the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.[3] By inhibiting this pathway, these compounds can trigger mitochondrial-mediated apoptosis.[3] The diagram below illustrates a generalized workflow for assessing the anticancer activity of benzofuran derivatives, from initial cytotoxicity screening to the investigation of the apoptotic pathway.

Caption: Workflow for evaluating the anticancer properties of benzofuran derivatives.

The apoptotic cascade initiated by some benzofuran derivatives involves the regulation of key proteins. For instance, some compounds lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[6]

Caption: PI3K/Akt/mTOR pathway inhibition and apoptosis induction by benzofurans.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

-

Benzofuran derivative stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The structural modifications on the benzofuran ring system play a crucial role in determining the potency and spectrum of their antimicrobial action.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table presents MIC values for selected benzofuran derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 |

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Aza-benzofuran (Compound 2) | Staphylococcus aureus | 25 |

| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 |

| Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5-25 |

| Colletotrichum musae | 12.5-25 | |

| Benzofuran Ketoxime | Staphylococcus aureus | 0.039 |

| Candida albicans | 0.625-2.5 | |

| Benzofuran Amide (6a, 6b, 6f) | Bacillus subtilis | 6.25 |

| Staphylococcus aureus | 6.25 | |

| Escherichia coli | 6.25 |

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used technique to screen for antimicrobial activity.

Materials:

-

Bacterial or fungal cultures

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Benzofuran derivative solutions (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Micropipettes

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Inoculate the agar plates uniformly with the test microorganism using a sterile swab.

-

Well Creation: Aseptically punch wells in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the benzofuran derivative solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate key inflammatory pathways.[9]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

| Compound/Derivative | Cell Line | Assay | IC50 (µM) |

| Aza-benzofuran (Compound 1) | RAW 264.7 | NO Inhibition | 17.3 |

| Aza-benzofuran (Compound 4) | RAW 264.7 | NO Inhibition | 16.5 |

| Piperazine/benzofuran hybrid (5d) | RAW 264.7 | NO Inhibition | 52.23 |

| Fluorinated Benzofuran (Compound 2) | Macrophages | PGE2 Inhibition | 1.92 |

| Fluorinated Benzofuran (Compound 3) | Macrophages | PGE2 Inhibition | 1.48 |

| Fluorinated Benzofuran (Compound 2) | Macrophages | IL-6 Inhibition | 1.2 |

| Fluorinated Benzofuran (Compound 3) | Macrophages | IL-6 Inhibition | 9.04 |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[10][11] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. Certain benzofuran derivatives can inhibit the phosphorylation of key proteins in these pathways, such as IKK, IκBα, p65, ERK, JNK, and p38, thereby downregulating the inflammatory cascade.[11][12]

Caption: Benzofuran derivatives inhibit inflammatory responses via MAPK and NF-κB pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Benzofuran derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the benzofuran derivative, vehicle (control), or standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties, acting as free radical scavengers.

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound/Derivative | Assay | IC50 (µM) |

| Benzofuran compound 59 | DPPH | 96.7 ± 8.9 |

| Benzofuran-2-carboxamide derivative 65 | DPPH | 23.5% inhibition at 100 µM |

| 1,3-Benzofuran derivative 61 | DPPH | EC50: 8.57 mM |

| 1,3-Benzofuran derivative 62 | DPPH | EC50: 9.72 mM |

| 1,3-Benzofuran derivative 63 | DPPH | EC50: 8.27 mM |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for determining the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Benzofuran derivative solutions (at various concentrations in methanol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add a specific volume of the benzofuran derivative solution or positive control to a defined volume of the DPPH solution. A control well should contain methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

Conclusion

The benzofuran scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. The anticancer, antimicrobial, anti-inflammatory, and antioxidant properties highlighted in this guide underscore the therapeutic potential of this class of compounds. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of benzofuran derivatives in the quest for novel and effective therapeutic agents. Further research into the structure-activity relationships and mechanisms of action will continue to drive the development of next-generation benzofuran-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a notable member of the benzofuran family, has emerged as a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a novel photocurrent sensitizer in cancer therapy and its utility in solar cell technology. This document synthesizes available data, details experimental protocols, and visualizes key processes to serve as a valuable resource for professionals in drug development and scientific research.

Chemical and Physical Properties

This compound is a solid, white compound with a melting point of 136-137 °C.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 7287-40-3 | [3] |

| Molecular Formula | C₁₂H₁₂O₄ | [3][4] |

| Molecular Weight | 220.23 g/mol | [3][4] |

| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C | [3][4] |

| Flash Point | 137 °C | [4] |

| Appearance | White solid | [1][2] |

| Melting Point | 136-137 °C | [1][2] |

Synthesis

A practical and scalable method for the synthesis of this compound has been developed, achieving a high yield. The synthesis involves a PIDA (phenyliodine(III) diacetate)-mediated tandem oxidative-cyclization reaction.[1][2]

Experimental Protocol: Synthesis

Materials:

-

Hydroquinone (1)

-

Ethyl acetoacetate (2)

-

Zinc Iodide (ZnI₂)

-

Phenyliodine(III) diacetate (PIDA)

-

Chlorobenzene

Procedure:

-

A mixture of hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL) is prepared.[1][2]

-

Upon completion of the reaction, the mixture is quenched with water.[1][2]

-

The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under a vacuum.[1][2]

-

The crude product is then purified by column chromatography on silica gel to obtain this compound.[1][2]

This method has been reported to yield the final product at 88%.[1][2]

Proposed Reaction Mechanism

The synthesis is proposed to proceed through a tandem in situ oxidative coupling and cyclization. Initially, an intermediate formed from the hydroquinone reacts with the tautomer of the β-dicarbonyl precursor via a 1,4-Michael addition. This is followed by intramolecular cyclization and subsequent aromatization to yield the final benzofuran product.[2]

Biological Activity and Applications

This compound has demonstrated promising biological activities, primarily as a photocurrent sensitizer for cancer treatment and in relation to DNA glycosylases.

Photocurrent Sensitizer for Cancer Therapy

This compound is described as a novel photocurrent sensitizer that has shown effectiveness in the treatment of prostate cancer cells.[4] As a photosensitizer, it can be activated by light to produce reactive oxygen species (ROS), which are toxic to cancer cells. This forms the basis of photodynamic therapy (PDT).

Quantum Efficiency: The quantum efficiency of this compound has been determined to be greater than 0.5%. This efficiency can be enhanced by the addition of ruthenium nanoparticles as a catalyst.[4]

Interaction with DNA Glycosylases

This compound is capable of inducing demethylation reactions with DNA glycosylases and polymerases.[4] DNA glycosylases are enzymes involved in the base excision repair pathway, which is crucial for repairing damaged DNA. The ability to modulate the activity of these enzymes suggests a potential role in epigenetic regulation and as a target for cancer therapy.

Application in Solar Cell Technology

Beyond its biomedical applications, this compound is also utilized in solar cell technology. It can generate charge carriers from visible light and function as an electron donor or acceptor in organic semiconductors, making it a candidate material for organic photovoltaic (OPV) devices.[4]

Experimental Protocols for Biological Assays

Cytotoxicity Assay in Prostate Cancer Cells (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Prostate cancer cell line (e.g., PC-3, LNCaP, DU-145)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

DNA Glycosylase Activity Assay (Fluorescence-based)

This generalized protocol can be used to screen for inhibitors of DNA glycosylase activity.

Materials:

-

Purified DNA glycosylase (e.g., human uracil-DNA glycosylase, UNG2)

-

Fluorescently labeled DNA oligonucleotide substrate containing the target base (e.g., uracil) and a quencher.

-

Assay buffer

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, the fluorescent DNA substrate, and varying concentrations of the test compound (this compound).

-

Enzyme Addition: Initiate the reaction by adding the purified DNA glycosylase to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals. The cleavage of the target base by the glycosylase leads to a conformational change in the oligonucleotide, separating the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity against time to determine the reaction rate. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Future Perspectives

This compound stands as a promising molecule with diverse applications. Further research is warranted to fully elucidate its mechanisms of action, particularly in the context of photodynamic therapy and its interaction with DNA repair enzymes. In-depth studies to determine its efficacy and safety in preclinical models are essential for its potential translation into clinical applications. In the field of materials science, optimization of its properties for enhanced performance in organic solar cells could lead to more efficient and cost-effective renewable energy technologies. The synthesis of new derivatives based on this scaffold may also yield compounds with improved biological activity or material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | C12H12O4 | CID 81704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Developments of furan and benzodifuran semiconductors for organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Discovery and History of 5-Hydroxybenzofurans

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-hydroxybenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds of significant medicinal interest. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of compounds. It traces the evolution of synthetic methodologies, from early classical reactions to modern catalytic strategies, and presents a detailed account of the exploration of their diverse biological activities. This document includes structured tables of quantitative biological data, detailed experimental protocols for key syntheses, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Discovery and Historical Synthesis

The history of 5-hydroxybenzofurans is intrinsically linked to the broader development of benzofuran chemistry. While the parent benzofuran ring was first synthesized by W. H. Perkin in 1870, the specific timeline for the initial isolation or synthesis of 5-hydroxybenzofuran is less definitively documented in readily available literature. Early synthetic endeavors in the late 19th and early 20th centuries focused on the construction of the core benzofuran structure, often starting from coumarin precursors through reactions like the Perkin rearrangement.

One of the classical approaches to hydroxylated benzofurans involves the Pechmann condensation , a reaction primarily used for coumarin synthesis but adaptable for benzofurans. This method typically involves the acid-catalyzed reaction of a phenol with a β-ketoester. For the synthesis of 5-hydroxybenzofuran derivatives, hydroquinone or its mono-ethers serve as the phenolic starting material.

A significant advancement in the synthesis of 5-hydroxybenzofurans came with the application of reactions involving p-benzoquinone. A common strategy involves the Michael addition of a nucleophile, such as a β-dicarbonyl compound, to p-benzoquinone, followed by an intramolecular cyclization and dehydration to form the benzofuran ring. This approach has been refined over the years, with various catalysts and reaction conditions being employed to improve yields and substrate scope.

More contemporary methods have focused on efficiency and atom economy. A notable example is the phenyliodonium diacetate (PIDA)-mediated oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds. This one-pot reaction provides direct access to a wide range of substituted 5-hydroxybenzofurans in high yields.

Another synthetic route involves the initial preparation of a 5-methoxybenzofuran derivative, which can then be demethylated to yield the desired 5-hydroxybenzofuran. This strategy often begins with a suitably substituted benzene derivative, such as 4-methoxyphenol, and proceeds through a series of steps to construct the furan ring.

Key Synthetic Methodologies and Experimental Protocols

Classical Synthesis via Michael Addition and Cyclization

This method relies on the reaction of p-benzoquinone with a β-ketoester, such as ethyl acetoacetate, followed by cyclization.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-hydroxybenzofuran-3-carboxylate

-

Reaction Setup: To a solution of p-benzoquinone (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 eq).

-

Catalyst Addition: Introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a base (e.g., piperidine).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Modern Synthesis via PIDA-Mediated Oxidative Coupling and Cyclization

This efficient one-pot method utilizes an oxidant to directly couple a hydroquinone with a β-dicarbonyl compound.[1]

Experimental Protocol: General Procedure for the Synthesis of Substituted 5-Hydroxybenzofurans [1]

-

Reaction Setup: In a round-bottom flask, combine the hydroquinone (1.0 eq), the β-dicarbonyl compound (2.0 eq), and a catalytic amount of zinc iodide (ZnI₂, 0.5 eq).[1]

-

Solvent and Oxidant Addition: Add chlorobenzene as the solvent, followed by the addition of phenyliodonium diacetate (PIDA, 1.1 eq).[1]

-

Reaction Conditions: Stir the mixture at 95 °C for 6 hours.[1] Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, quench the mixture with water. Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under vacuum.[1]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxybenzofuran derivative.[1]

Synthesis via Demethylation of a 5-Methoxybenzofuran Precursor

This approach involves the synthesis of a more stable methoxy-substituted benzofuran followed by a final deprotection step.

Experimental Protocol: Synthesis of 5-Hydroxybenzofuran

-

Step 1: Synthesis of 5-Methoxybenzofuran: A multi-step synthesis starting from 4-methoxyphenol can be employed. A common route involves the reaction with an α-halo ketone followed by intramolecular cyclization.

-

Step 2: Demethylation: To a solution of 5-methoxybenzofuran in a suitable solvent (e.g., dichloromethane), add a demethylating agent such as boron tribromide (BBr₃) at a low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction carefully with methanol and water. Extract the product with an organic solvent, dry, and purify by chromatography to yield 5-hydroxybenzofuran.

Biological Activities and Quantitative Data

5-Hydroxybenzofuran derivatives have been the subject of extensive research due to their wide range of biological activities. These include anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal properties. The hydroxyl group at the 5-position is often crucial for activity, participating in hydrogen bonding interactions with biological targets.

Anticancer Activity

Numerous 5-hydroxybenzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways, such as the mTOR pathway.[2][3]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [2] |

| Halogenated Benzofuran (Compound 1) | HL-60 (Leukemia) | 0.1 | [4] |

| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | [4] |

| Benzofuran-Piperazine Hybrid | A549 (Lung) | 0.12 | [5] |

| Benzofuran-Piperazine Hybrid | SGC7901 (Gastric) | 2.75 | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of 5-hydroxybenzofurans are often attributed to their ability to modulate the NF-κB and MAPK signaling pathways.[6][7]

| Compound/Derivative | Assay | Cell Line | IC₅₀ (µM) | Reference(s) |

| Aza-benzofuran (Compound 1) | NO Inhibition | RAW 264.7 | 17.31 | [8] |

| Aza-benzofuran (Compound 3) | NO Inhibition | RAW 264.7 | 16.5 | [8] |

| Piperazine/benzofuran hybrid (5d) | NO Inhibition | RAW 264.7 | 52.23 | [9] |

Antimicrobial Activity

5-Hydroxybenzofuran derivatives have shown promising activity against a range of bacteria and fungi.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [8] |

| Aza-benzofuran (Compound 1) | Escherichia coli | 25 | [8] |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [8] |

| Aza-benzofuran (Compound 2) | Staphylococcus aureus | 25 | [8] |

| Aza-benzofuran (Compound 5) | Penicillium italicum | 12.5 | [8] |

| Aza-benzofuran (Compound 5) | Colletotrichum musae | 12.5-25 | [8] |

| Aza-benzofuran (Compound 6) | Penicillium italicum | 12.5 | [8] |

| Aza-benzofuran (Compound 6) | Colletotrichum musae | 12.5-25 | [8] |

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using assays such as the DPPH radical scavenging assay.

| Compound/Derivative | Assay | EC₅₀ (µM) | Reference(s) |

| Flavan-Benzofuran (Compound 3) | DPPH | 10.85 | [10] |

| Flavan-Benzofuran (Compound 5) | DPPH | 12.31 | [10] |

| Flavan-Benzofuran (Compound 3) | ABTS | 0.88 | [10] |

| Flavan-Benzofuran (Compound 7) | ABTS | 0.89 | [10] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 5-hydroxybenzofuran derivatives are a consequence of their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new therapeutic agents.

Inhibition of Inflammatory Pathways (NF-κB and MAPK)

5-Hydroxybenzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[6][7][9] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.

Inhibition of NF-κB and MAPK signaling pathways by 5-hydroxybenzofurans.

Modulation of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives have been identified as potent inhibitors of mTOR signaling, making them attractive candidates for anticancer drug development.[2][3][11][12]

Inhibition of the mTOR signaling pathway by 5-hydroxybenzofuran derivatives.

Conclusion

The journey of 5-hydroxybenzofurans, from their early, often challenging, syntheses to the development of highly efficient and versatile modern methodologies, highlights their enduring importance in medicinal chemistry. The broad spectrum of biological activities, underpinned by their interactions with key cellular signaling pathways, continues to inspire the design and synthesis of novel derivatives with therapeutic potential. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their quest for new and improved therapies based on the 5-hydroxybenzofuran scaffold. The structured data, detailed protocols, and pathway visualizations presented herein are intended to facilitate further research and innovation in this exciting field.

References

- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Flavan-Benzofurans from Artocarpus lacucha: Their Intracellular Antioxidant Activity and Molecular Docking to Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are known to exhibit a wide range of biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known and potential therapeutic effects of this compound, drawing upon available data for the compound and its structural analogs. The information presented herein is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the chemical formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol , is a solid at room temperature.[1] Its structure consists of a fused benzene and furan ring system, which is the core of the benzofuran scaffold.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₄ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 7287-40-3 | [1] |

Synthesis

The synthesis of this compound and its derivatives has been described in the scientific literature. A general synthetic pathway is outlined below.

Caption: General synthesis workflow.

Potential Therapeutic Applications

While extensive therapeutic studies specifically on this compound are limited, the broader class of benzofuran derivatives has demonstrated significant potential in several therapeutic areas. The following sections explore these potential applications, supported by data from related compounds.

Anticancer Activity

Numerous benzofuran derivatives have been investigated for their anticancer properties.[2][3][4] These compounds have shown cytotoxicity against a variety of cancer cell lines, suggesting that this compound may also possess similar activity.

One notable finding suggests that this compound (referred to as EHMBFC) acts as a novel photocurrent sensitizer and has been shown to be effective in the treatment of prostate cancer cells.[5] This compound is reported to induce demethylation reactions with DNA glycosylases and polymerases.[5] This points towards a potential application in photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death.[6][7]

Quantitative Data for Related Benzofuran Derivatives (Anticancer Activity)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzofuran derivative 12 | SiHa (cervical cancer) | 1.10 | [2] |

| Benzofuran derivative 12 | HeLa (cervical cancer) | 1.06 | [2] |

| Benzofuran hybrid 13b | MCF-7 (breast cancer) | 1.875 | [2] |

| Benzofuran hybrid 13g | MCF-7 (breast cancer) | 1.287 | [2] |

| 3-methylbenzofuran derivative 16b | A549 (lung cancer) | 1.48 | [2] |

| 3-amidobenzofuran derivative 28g | MDA-MB-231 (breast cancer) | 3.01 | [2] |

| 3-amidobenzofuran derivative 28g | HCT-116 (colon carcinoma) | 5.20 | [2] |

| Benzofuran-based oxadiazole 14c | HCT116 (colon cancer) | 3.27 | [2] |

Anti-inflammatory Activity

Benzofuran derivatives have also been explored for their anti-inflammatory properties.[3][8] Some compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[8] This suggests that this compound could be a candidate for development as an anti-inflammatory agent.

Quantitative Data for Related Benzofuran Derivatives (Anti-inflammatory Activity)

| Compound | Assay | IC₅₀ (µM) | Reference |

| Benzofuran derivative 1 | Nitric Oxide Inhibition | 17.3 | [8] |

| Benzofuran derivative 4 | Nitric Oxide Inhibition | 16.5 | [8] |

Antimicrobial Activity

The benzofuran scaffold is present in many compounds with antimicrobial activity.[8][9] Studies on various derivatives have shown efficacy against both bacteria and fungi. The introduction of specific substituents on the benzofuran ring appears to be crucial for this activity.[3]

Quantitative Data for Related Benzofuran Derivatives (Antimicrobial Activity)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [8] |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [8] |

| Benzofuran derivative 6 | Penicillium italicum | 12.5 | [8] |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5-25 | [8] |

Proposed Mechanisms of Action

Based on studies of related benzofuran compounds, several signaling pathways are implicated in their therapeutic effects.

Caption: Potential anticancer mechanism.

For anti-inflammatory actions, the NF-κB and MAPK signaling pathways are potential targets.

Caption: Potential anti-inflammatory mechanism.

Experimental Protocols

The following are general methodologies that can be employed to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[8]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[8] The IC₅₀ value is then calculated.

Caption: MTT assay experimental workflow.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

-

Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.[8]

-

Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.[8]

-

Incubation: The plates are incubated for a set period to allow for NO production.

-

Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated.

Conclusion

This compound belongs to a class of compounds with demonstrated therapeutic potential. While direct and extensive research on this specific molecule is still emerging, the available information, particularly its role as a photocurrent sensitizer in prostate cancer cells, is promising. Furthermore, the well-documented anticancer, anti-inflammatory, and antimicrobial activities of structurally related benzofuran derivatives strongly suggest that this compound warrants further investigation as a potential therapeutic agent. The experimental protocols and proposed mechanisms of action outlined in this guide provide a framework for future research and development efforts in this area.

References

- 1. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | C12H12O4 | CID 81704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 7287-40-3 | HAA28740 [biosynth.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Potential Application of Photosensitizers With High-Z Elements for Synergic Cancer Therapy [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a benzofuran derivative of interest in medicinal chemistry and materials science. The document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties, along with the experimental protocols used for their acquisition. This guide is intended to serve as a key reference for researchers in compound verification, quality control, and further developmental studies.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₂O₄

-

Molecular Weight: 220.22 g/mol

-

CAS Number: 7287-40-3[1]

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data acquired for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.37 | s | - | 1H | Ar-OH |

| 7.37 | d | 8.8 | 1H | Ar-H (H-7) |

| 7.28 | d | 2.6 | 1H | Ar-H (H-4) |

| 6.76 | dd | 8.8, 2.6 | 1H | Ar-H (H-6) |

| 4.33 | q | 7.1 | 2H | -O-CH₂-CH₃ |

| 2.69 | s | - | 3H | Ar-CH₃ |

| 1.37 | t | 7.1 | 3H | -O-CH₂-CH₃ |

Data sourced from Lin et al., 2022.[2]

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum was recorded at 101 MHz in DMSO-d₆. Chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ, ppm) | Assignment |

| 163.7 | C=O (Ester) |

| 163.5 | C-2 (Benzofuran) |

| 154.1 | C-5 (Benzofuran, C-OH) |

| 147.0 | C-7a (Benzofuran) |

| 126.4 | C-3a (Benzofuran) |

| 112.8 | C-7 (Benzofuran) |

| 111.1 | C-4 (Benzofuran) |

| 108.1 | C-6 (Benzofuran) |

| 106.0 | C-3 (Benzofuran) |

| 59.9 | -O-CH₂-CH₃ |

| 14.1 | Ar-CH₃ & -O-CH₂-CH₃ (Overlapping signals) |

Data sourced from Lin et al., 2022.[2]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was performed using the electron ionization (EI) technique.

| Parameter | Value |

| Ionization Mode | EI |

| Calculated m/z [M]⁺ | 220.0736 |

| Found m/z [M]⁺ | 220.0733 |

Data sourced from Lin et al., 2022.[2]

Infrared (IR) Spectroscopy Data

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H Stretch | Phenol |

| 3000-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1700 | C=O Stretch | α,β-Unsaturated Ester |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester, Aryl Ether |

| ~1100 | C-O Stretch | Ester |

Experimental Protocols & Workflow

The reliable acquisition of spectroscopic data is contingent on meticulous experimental execution. The following are detailed protocols representative of the methods used to obtain the data presented.

General Workflow for Spectroscopic Analysis

The logical workflow for the structural elucidation of an organic compound like this compound involves a sequence of spectroscopic analyses, each providing unique structural information that, when combined, confirms the compound's identity and purity.

Caption: Workflow for the spectroscopic characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified solid compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] The solution was filtered into a 5 mm NMR tube.

-

Instrument: A 400 MHz NMR spectrometer was used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra were acquired. Chemical shifts were referenced internally to the residual solvent signal.

-

¹³C NMR Acquisition: Carbon spectra were acquired at 101 MHz, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer, and electron ionization (EI) was used. In this method, the sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positive ion (molecular ion, [M]⁺).[3][4]

-

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge (m/z) ratio.

-

Detection: A high-resolution detector was used to determine the m/z ratio with high precision, allowing for the determination of the elemental formula.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[5]

-

Deposition: One or two drops of the resulting solution are placed onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[5]

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

-

Data Acquisition: The plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum of absorbance or transmittance versus wavenumber.

References

Technical Guide: Solubility and Stability of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5][6][7] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data, predicted properties, and detailed experimental protocols for assessing the solubility and stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₂H₁₂O₄ | PubChem |

| Molecular Weight | 220.22 g/mol | PubChem |

| Appearance | White solid | Synlett |

| Melting Point | 136-137 °C | Synlett[8] |

| CAS Number | 7287-40-3 | PubChem, Sigma-Aldrich[9] |

Solubility Profile

A qualitative prediction of solubility in common laboratory solvents is provided below. It is imperative that these predictions are confirmed by experimental determination.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic benzofuran core is expected to dominate, leading to poor aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Low | Similar to water, solubility is expected to be limited. |

| Ethanol | Moderately Soluble | The ethyl ester and hydroxyl groups should facilitate solubility. |

| Methanol | Soluble | Similar to ethanol, good solubility is anticipated. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent, expected to readily dissolve the compound. |

| Dichloromethane (DCM) | Soluble | The nonpolar characteristics of the benzofuran ring suggest good solubility. |

| Acetone | Soluble | A polar aprotic solvent that should be effective in dissolving the compound. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive understanding of the compound's behavior.

This high-throughput method is useful for early-stage drug discovery to quickly assess solubility.[10][11][12]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO.

-

Addition to Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours).[10][11]

-

Precipitation Detection: Determine the solubility limit by identifying the concentration at which precipitation occurs. This can be done using various methods such as:

-

Nephelometry: Measures light scattering caused by insoluble particles.[10]

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured.[10][13]

-

LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound.[13][14]

-

This method determines the equilibrium solubility, which is a more accurate representation of the true solubility.[13][15][16][17]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS at different pH values) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS.[16][17] The analysis should be performed in triplicate.

Stability Profile

The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[18][19][20][21][22]

Proposed Stability Study Design

A comprehensive stability study should evaluate the impact of temperature, humidity, and light on the compound. Forced degradation studies are also essential to identify potential degradation products and establish stability-indicating analytical methods.[23][24][25][26][27]

| Study Type | Conditions | Duration | Parameters to be Monitored |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Appearance, Assay, Purity, Degradation Products |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Appearance, Assay, Purity, Degradation Products |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Appearance, Assay, Purity, Degradation Products |

| Photostability | ICH Q1B conditions (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) | As per ICH Q1B | Appearance, Assay, Purity, Photodegradation Products |

| Forced Degradation | Acidic, basic, oxidative, thermal, and photolytic stress | Varies | Identification of major degradation products, establishment of degradation pathways |

Experimental Protocols for Stability Testing

Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[23][24][26][27]

Methodology:

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the compound in solution and as a solid to UV and visible light as per ICH Q1B guidelines.[28][29][30][31][32]

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent compound from its degradation products.

These studies are conducted to establish the re-test period or shelf life and recommended storage conditions.[18][19][20]

Methodology:

-

Sample Storage: Store a sufficient quantity of the compound in controlled environment chambers at the conditions specified in the stability study design.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).

-

Analysis: Analyze the samples for key quality attributes, including appearance, assay (potency), purity, and the presence of any degradation products using a validated stability-indicating analytical method.

Analytical Methods for Quantification

A validated stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for the analysis of benzofuran derivatives.[33]

HPLC-UV Method

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance (λmax) of the compound. The λmax for benzofuran derivatives is typically in the range of 280-350 nm.[34]

-